molecular formula C10H12BrN B3324000 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline CAS No. 1780904-96-2

6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No. B3324000
CAS RN: 1780904-96-2
M. Wt: 226.11
InChI Key: PXKOTIPOXNSLKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research by Zlatoidský and Gabos (2009) involved the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a closely related compound, via reductive amination. This highlights the compound’s relevance in synthetic chemistry, particularly in the development of analog compounds.

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class in the large group of natural products known as isoquinoline alkaloids . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .

Neurodegenerative Disorders

THIQ based natural and synthetic compounds, including 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline, have shown potential in combating neurodegenerative disorders . This makes it a promising area of research for developing treatments for conditions like Alzheimer’s and Parkinson’s disease.

Infective Pathogens

THIQ compounds also exhibit biological activities against various infective pathogens . This suggests potential applications in the development of new antimicrobial agents.

Radiosynthesis of Ligands

6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride has been used in the radiosynthesis of ligands for studying dopamine D1 receptors. This application is particularly relevant in the field of neuroimaging and the study of neurological disorders.

Synthesis of Cholinergic Drugs

Similar compounds participate in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . This suggests that 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline could potentially be used in similar applications.

Synthesis of Oxazolidinone Derivatives

These compounds also participate in the synthesis of oxazolidinone derivatives, which are used as modulators of mGluR5 . This receptor is involved in many neurological processes, suggesting potential applications in the treatment of conditions like anxiety, depression, and schizophrenia.

Mechanism of Action

1,2,3,4-tetrahydroisoquinolines (THIQ), an important class of isoquinoline alkaloids, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The mechanism of action of these compounds is currently under investigation .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research will likely focus on the development of these analogs and their potential applications in treating various diseases .

properties

IUPAC Name

6-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-9-4-5-12-6-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKOTIPOXNSLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCNC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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